molecular formula C19H24N2O5S B13980806 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid

3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid

Katalognummer: B13980806
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: MTWIWECIKMVHAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid is a complex organic compound with a unique structure that includes butylamino, dimethylamino, sulfonyl, and phenoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with butylamine and dimethylamine in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, reduced amines, and substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C19H24N2O5S

Molekulargewicht

392.5 g/mol

IUPAC-Name

3-(butylamino)-5-(dimethylsulfamoyl)-4-phenoxybenzoic acid

InChI

InChI=1S/C19H24N2O5S/c1-4-5-11-20-16-12-14(19(22)23)13-17(27(24,25)21(2)3)18(16)26-15-9-7-6-8-10-15/h6-10,12-13,20H,4-5,11H2,1-3H3,(H,22,23)

InChI-Schlüssel

MTWIWECIKMVHAR-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N(C)C)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.